molecular formula C16H10Br3N3O3 B2874301 (E)-2-(4-bromophenoxy)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)acetohydrazide CAS No. 328541-38-4

(E)-2-(4-bromophenoxy)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)acetohydrazide

Cat. No.: B2874301
CAS No.: 328541-38-4
M. Wt: 531.986
InChI Key: BMTVNWFMRBZUQZ-UHFFFAOYSA-N
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Description

The compound (E)-2-(4-bromophenoxy)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)acetohydrazide belongs to the acetohydrazide class, characterized by a hydrazide backbone linked to aromatic or heterocyclic substituents. Its structure features:

  • A 4-bromophenoxy group attached to the acetohydrazide core.
  • An E-configuration at the hydrazone bond, which stabilizes the molecule and influences intermolecular interactions.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Br3N3O3/c17-8-1-3-10(4-2-8)25-7-13(23)21-22-15-11-5-9(18)6-12(19)14(11)20-16(15)24/h1-6,20,24H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKFGPBTXXEZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Br3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-bromophenoxy)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)acetohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of 4-bromophenoxyacetic acid: This can be achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of hydrazide: The 4-bromophenoxyacetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.

    Condensation with 5,7-dibromo-2-oxoindoline-3-carbaldehyde: The hydrazide is then condensed with 5,7-dibromo-2-oxoindoline-3-carbaldehyde under acidic conditions to form the final product, (E)-2-(4-bromophenoxy)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)acetohydrazide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-bromophenoxy)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the bromine atoms or the hydrazide moiety.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated oxides, while reduction could produce de-brominated or partially reduced derivatives.

Scientific Research Applications

(E)-2-(4-bromophenoxy)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)acetohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique chemical properties may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-(4-bromophenoxy)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It could bind to specific receptors, modulating cellular responses.

    DNA interaction: The compound might interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Benzothiazole Derivatives ()
  • BT 15: 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide Activity: 75% protection in the 6 Hz psychomotor seizure test at 100 mg/kg in mice. Key Feature: The benzothiazole ring enhances anticonvulsant activity compared to simpler aromatic substituents .
Pyrazolo[3,4-d]Pyrimidinyl Derivatives ()
  • 5a–5e: Substituents include methoxy (5b), nitro (5c), and dimethoxybenzylidene (5d). Yields: 60–78% (lower than BT 15’s synthesis efficiency). Melting Points: 242–260°C, indicating high crystallinity and stability.
Thioxoimidazolidinone Derivatives ()
  • 11b: (E)-2-{3-[1-(4-Bromophenyl)ethylideneamino]-4-oxo-2-thioxoimidazolidin-1-yl}-N'-(4-methoxybenzylidene)acetohydrazide Key Feature: A thioxoimidazolidinone ring and methoxy group improve solubility. Spectroscopy: Distinct ¹H-NMR signals at δ 11.63 ppm (NH) and 3.87 ppm (OCH₃) .
Coumarin-Based Derivatives ()
  • 2k and 2l: Feature coumarin rings with nitro or allylidene substituents. Melting Points: 258–265°C, similar to pyrazolo-pyrimidine analogs.
Anticonvulsant Activity
  • BT 15: 75% seizure protection at 100 mg/kg, attributed to the 4-bromophenoxy group enhancing blood-brain barrier penetration .
  • Nitro Derivatives (5c) : Higher lipophilicity from nitro groups may improve CNS activity but increase toxicity risks .
Antiproliferative and Kinase Inhibition
  • Pyrazolo-pyrimidinyl Derivatives (5a–5e) : The pyrimidine ring interacts with ATP-binding pockets in kinases, showing promise in cancer research .
  • Benzoxazole Derivatives () : 2-[(1,3-Benzoxazol-2-yl)sulfanyl]acetohydrazides act as multi-kinase inhibitors, targeting VEGF and EGFR .
Coordination Chemistry ()
  • Ni(II) Complexes: The 4-bromophenoxyacetohydrazide ligand forms coordination polymers with distorted octahedral geometry, useful in materials science .

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